Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate is a chemical compound with the molecular formula C7H11F6O3P. It is characterized by the presence of trifluoromethyl groups, which are known for their significant electronegativity and unique chemical properties . This compound is used in various scientific research applications due to its distinctive chemical structure and reactivity.
Vorbereitungsmethoden
The synthesis of Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate involves several steps. One common method includes the reaction of appropriate precursors with trifluoromethylating agents. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another method involves the use of antimony trifluoride and antimony pentachloride in the Swarts reaction to introduce trifluoromethyl groups . Industrial production methods may vary, but they typically involve large-scale reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the trifluoromethyl groups, leading to the formation of new compounds.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and antimony pentachloride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethyl groups into other compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules . The pathways involved depend on the specific application and the molecular targets being studied.
Vergleich Mit ähnlichen Verbindungen
Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate can be compared with other trifluoromethylated compounds, such as:
Trifluoromethane (CF3H): A simple trifluoromethyl compound used in various chemical reactions.
1,1,1-Trifluoroethane (H3C-CF3): Another trifluoromethyl compound with different applications.
Hexafluoroacetone (F3C-CO-CF3): Used in organic synthesis and industrial applications. The uniqueness of this compound lies in its specific structure and the presence of both trifluoromethyl and phosphonate groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
87579-47-3 |
---|---|
Molekularformel |
C7H11F6O3P |
Molekulargewicht |
288.12 g/mol |
IUPAC-Name |
2-dimethoxyphosphoryl-1,1,1-trifluoro-2-(trifluoromethyl)butane |
InChI |
InChI=1S/C7H11F6O3P/c1-4-5(6(8,9)10,7(11,12)13)17(14,15-2)16-3/h4H2,1-3H3 |
InChI-Schlüssel |
JBVZEWLTAZLAOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(F)(F)F)(C(F)(F)F)P(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.